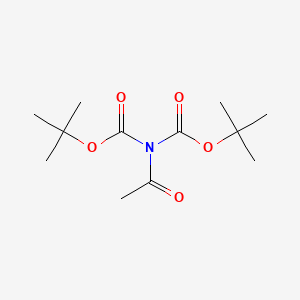

(Di-tert-butoxycarbonyl)acetylamine

描述

Evolution of Carbamate-Based Protecting Strategies for Amides

Carbamates are one of the most widely used classes of protecting groups for amines. researchgate.net The introduction of a carbonyl group adjacent to the nitrogen atom effectively delocalizes the nitrogen's lone pair of electrons, thereby reducing its nucleophilicity and basicity. This makes the protected amine significantly less reactive.

The tert-butoxycarbonyl (Boc) group is arguably one of the most common carbamate-based protecting groups. wikipedia.orgresearchgate.net It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. wikipedia.org The Boc group is valued for its stability under a broad range of nucleophilic and basic conditions, yet it can be easily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.org

The evolution of protecting group strategies has seen the development of di-protected amines, such as those bearing two Boc groups. These "di-Boc" protected amines, like di-tert-butyl iminodicarboxylate, offer unique reactivity profiles and have been employed as reagents for the preparation of primary amines from alkyl halides, serving as an alternative to the Gabriel synthesis. chemicalbook.com The presence of two electron-withdrawing Boc groups further diminishes the nucleophilicity of the nitrogen atom and can influence the stereochemical outcome of reactions at adjacent centers.

Scope and Research Relevance of N,N-Di(tert-butoxycarbonyl)acetylamine

While extensively studied protecting groups like the single Boc group dominate the literature, more specialized reagents such as N,N-Di(tert-butoxycarbonyl)acetylamine hold potential for specific applications. This compound combines the features of a di-Boc protected amine with an acetyl group. The presence of the acetyl group attached to the nitrogen, which is already bearing two bulky and electron-withdrawing Boc groups, suggests a highly specialized reagent.

The research relevance of N,N-Di(tert-butoxycarbonyl)acetylamine likely lies in its potential as a highly electrophilic N-acetylating agent. The two Boc groups would render the nitrogen atom a poor nucleophile and a good leaving group, potentially facilitating the transfer of the acetyl group to other nucleophiles under specific conditions. While detailed research findings on this specific compound are not abundant in mainstream literature, its structure invites exploration into its reactivity and utility in organic synthesis, particularly in scenarios requiring a highly activated and sterically hindered acetyl source.

Interactive Data Tables

Below are interactive tables summarizing key data for (Di-tert-butoxycarbonyl)acetylamine and related compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H21NO5 | wikipedia.org |

| Molecular Weight | 259.3 g/mol | wikipedia.org |

| IUPAC Name | tert-butyl N-acetyl-N-(tert-butoxycarbonyl)carbamate | wikipedia.org |

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Di-tert-butyl dicarbonate | C10H18O5 | 218.25 | Common Boc-protecting reagent |

| Di-tert-butyl iminodicarboxylate | C10H19NO4 | 217.26 | Reagent for primary amine synthesis |

| Acetamide (B32628) | C2H5NO | 59.07 | Parent amide |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-acetyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-8(14)13(9(15)17-11(2,3)4)10(16)18-12(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIWBSVVECUGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201167811 | |

| Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-36-4 | |

| Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of N,n Di Tert Butoxycarbonyl Acetylamine

Deprotection Strategies for the N,N-Di(tert-butoxycarbonyl) Group

The stability of the di-Boc group to many nucleophiles and bases makes it a valuable tool in complex molecule synthesis. organic-chemistry.org However, its lability under acidic conditions provides a reliable method for its removal. organic-chemistry.org

The most prevalent method for the removal of the Boc protecting group involves treatment with a strong acid. fishersci.co.ukmasterorganicchemistry.com The mechanism is initiated by the protonation of one of the carbonyl oxygens of the di-Boc group. This is followed by the loss of a stable tert-butyl cation, leading to the formation of a carbamic acid intermediate. commonorganicchemistry.com This intermediate is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide. commonorganicchemistry.com

Trifluoroacetic acid (TFA), often in a solution with a solvent like dichloromethane (DCM), is a standard reagent for Boc deprotection. jk-sci.comcommonorganicchemistry.com The reaction is typically fast and occurs at room temperature. fishersci.co.uk Solutions of hydrogen chloride (HCl) in organic solvents such as methanol, dioxane, or ethyl acetate are also widely employed for the cleavage of Boc groups. nih.govwikipedia.orgcommonorganicchemistry.com

| Reagent | Typical Conditions | Reaction Time |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | 0.5 - 4 hours |

| Hydrogen Chloride (HCl) | 4M in Dioxane or Methanol | 1 - 16 hours |

A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. wikipedia.orgacsgcipr.org To prevent this, carbocation scavengers are often added to the reaction mixture. wikipedia.org Common scavengers include anisole, thioanisole, and triethylsilane. wikipedia.orgsigmaaldrich.com These molecules react with the tert-butyl cation, preventing it from reacting with the desired product or other sensitive functional groups present in the molecule. acsgcipr.orgmanchester.ac.uk Triethylsilane, for instance, can increase yields, shorten reaction times, and improve the selectivity of deprotection. manchester.ac.uk

| Scavenger | Function |

| Anisole | Traps the tert-butyl cation through electrophilic aromatic substitution. |

| Thioanisole | Acts as a nucleophile to capture the tert-butyl cation. wikipedia.org |

| Triethylsilane | Reduces the tert-butyl cation to isobutane. manchester.ac.uk |

Lewis acids offer an alternative to Brønsted acids for Boc group removal. acsgcipr.org Reagents such as aluminum chloride (AlCl₃) and magnesium bromide (MgBr₂) can effectively mediate the cleavage. organic-chemistry.orgacsgcipr.org The mechanism is analogous to acid-catalyzed deprotection, involving coordination of the Lewis acid to a carbonyl oxygen, which facilitates the departure of the tert-butyl group. acsgcipr.org This method can be particularly useful when other acid-sensitive protecting groups are present in the molecule, as Lewis acids can offer different selectivity compared to strong protic acids. acsgcipr.org For example, selective cleavage of a Boc group in the presence of other protecting groups is possible using AlCl₃.

| Lewis Acid | Typical Conditions |

| Aluminum Chloride (AlCl₃) | Acetonitrile, room temperature |

| Magnesium Bromide (MgBr₂) | Diethyl ether, room temperature |

While less common than acidic cleavage, reductive methods for Boc group removal exist. One such method involves a DTBB-catalyzed lithiation reaction. semanticscholar.org This procedure can be effective for the deprotection of N-Boc derivatives of secondary amines. semanticscholar.org However, attempts to deprotect primary N-Boc amines using this method have been reported to be unsuccessful. semanticscholar.org

In the synthesis of complex molecules with multiple functional groups, orthogonal protection strategies are essential. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. The Boc group is a key component in many such strategies due to its stability towards a wide range of reagents, including bases and nucleophiles, and its lability to acid. organic-chemistry.orgsemanticscholar.org For instance, the Boc group can be selectively removed with acid while a base-labile group like the fluorenylmethyloxycarbonyl (Fmoc) group remains intact. organic-chemistry.org Conversely, the Fmoc group can be removed with a base like piperidine without affecting the Boc group. This orthogonality is fundamental in solid-phase peptide synthesis and other areas of organic chemistry. masterorganicchemistry.comsemanticscholar.org

| Protecting Group | Deprotection Condition | Orthogonal to Boc Group |

| Fluorenylmethyloxycarbonyl (Fmoc) | Basic (e.g., Piperidine) | Yes |

| Benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

Acid-Mediated Cleavage Mechanisms

Reactivity and Transformations of the Acetyl Amide Moiety

The acetyl amide portion of N,N-Di(tert-butoxycarbonyl)acetylamine, also known as (Boc)2NAc, is a key locus for a variety of chemical transformations. The reactivity of this moiety is influenced by the presence of the two bulky tert-butoxycarbonyl (Boc) groups attached to the nitrogen atom. These electron-withdrawing groups modulate the nucleophilicity of the nitrogen and the acidity of the adjacent alpha-carbon protons, enabling a range of selective reactions.

Transformations at the Acetyl Carbonyl Group

The carbonyl group within the acetyl moiety of N,N-Di(tert-butoxycarbonyl)acetylamine serves as an electrophilic site. While the bulky Boc groups can sterically hinder the approach of nucleophiles, reactions at this position are feasible under appropriate conditions.

One notable transformation involves the reduction of the acetyl carbonyl group. Although specific studies detailing the direct reduction of the acetyl carbonyl in (Boc)2NAc are not prevalent in the provided search results, general principles of organic chemistry suggest that this transformation can be achieved using various reducing agents. The choice of reagent would be critical to avoid the cleavage of the Boc protecting groups, which are sensitive to strong acidic conditions acsgcipr.org.

Another potential transformation is the reaction with organometallic reagents, such as Grignard or organolithium reagents. These strong nucleophiles could add to the acetyl carbonyl, leading to the formation of tertiary alcohols after an aqueous workup. The success of such reactions would depend on carefully controlled conditions to prevent side reactions, including potential deprotonation at the alpha-carbon.

Reactions at the Alpha-Carbon to the Acetyl Group

The carbon atom adjacent to the acetyl carbonyl group, known as the alpha-carbon, possesses protons that are rendered acidic by the electron-withdrawing effect of the carbonyl group. This acidity allows for deprotonation by a suitable base to form an enolate intermediate. libretexts.orgyoutube.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation Reactions: The enolate generated from N,N-Di(tert-butoxycarbonyl)acetylamine can react with alkyl halides in an SN2 fashion to introduce alkyl substituents at the alpha-carbon. youtube.comyoutube.com The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is often employed to ensure complete and irreversible formation of the enolate, minimizing side reactions. youtube.com The choice of the alkylating agent is typically restricted to methyl or primary alkyl halides to avoid competing elimination reactions. youtube.com

Aldol and Claisen-Schmidt Condensations: The enolate can also act as a nucleophile in reactions with other carbonyl compounds. In an aldol-type addition, it can attack the carbonyl carbon of an aldehyde or ketone to form a β-hydroxy derivative. libretexts.orgyoutube.comyoutube.com Subsequent dehydration can lead to the formation of an α,β-unsaturated compound. Similarly, in a Claisen-Schmidt condensation, the enolate can react with an aryl aldehyde to yield an α,β-unsaturated derivative. libretexts.org The success of these mixed aldol reactions often relies on one carbonyl partner lacking alpha-hydrogens to prevent self-condensation. libretexts.org

Below is a table summarizing the types of reactions that can occur at the alpha-carbon of N,N-Di(tert-butoxycarbonyl)acetylamine.

| Reaction Type | Reagents | Product Type |

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkylated Acetylamide |

| Aldol Addition | 1. Base 2. Aldehyde/Ketone | β-Hydroxy Acetylamide |

| Aldol Condensation | 1. Base 2. Aldehyde/Ketone then Heat/Acid | α,β-Unsaturated Acetylamide |

| Claisen-Schmidt Condensation | 1. Base 2. Aryl Aldehyde | α,β-Unsaturated Aryl Acetylamide |

N,N-Di(tert-butoxycarbonyl)acetylamine as a Synthetic Intermediate

The unique structural features of N,N-Di(tert-butoxycarbonyl)acetylamine make it a valuable intermediate in the synthesis of more complex molecules. Its ability to serve as a precursor for various functional groups and heterocyclic systems has been leveraged in several areas of organic synthesis.

Precursor in Heterocyclic Synthesis

N,N-Di(tert-butoxycarbonyl)acetylamine can serve as a building block for the construction of nitrogen-containing heterocyclic compounds. researchgate.netnih.govmdpi.com The acetyl and protected amine functionalities provide reactive handles for cyclization reactions. For instance, the alpha-carbon, once functionalized through reactions like those described in section 3.2.2, can participate in intramolecular cyclizations.

Furthermore, the di-Boc protected amine can be deprotected under acidic conditions to reveal a primary amine. acsgcipr.orgnih.gov This newly formed amine can then undergo condensation and cyclization with other functional groups within the molecule or with external reagents to form a variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry. nih.govmdpi.com

Role in the Introduction of Acetylamino Functionalities

N,N-Di(tert-butoxycarbonyl)acetylamine can act as a reagent for the introduction of an acetylamino group (-NHAc) into a molecule. This transformation typically involves the deprotection of the di-Boc amine to reveal N-acetylamine. However, a more direct application involves using the compound as an acetylating agent, although this is less common than using more reactive acetylating agents like acetic anhydride or acetyl chloride.

A more nuanced role is in the synthesis of N-acetylated compounds, such as N-acetylcysteine, a significant mucolytic medication and antioxidant. mdpi.com While not a direct acetylating agent in the conventional sense, derivatives of N,N-Di(tert-butoxycarbonyl)acetylamine could be envisioned as precursors in multi-step syntheses of such molecules. The presence of the Boc groups allows for orthogonal protection strategies, enabling selective reactions at other parts of a molecule before the final N-acetylation or deprotection to reveal the acetylamino group. N-terminal acetylation of peptides is a common modification to increase their stability, and while typically achieved with acetic anhydride, the underlying principles of amine protection and acylation are relevant. cem.de

Mechanistic Investigations of N,n Di Tert Butoxycarbonyl Acetylamine Reactivity

Elucidation of Reaction Pathways for Formation and Transformation

Formation Pathway

N,N-Di(tert-butoxycarbonyl)acetylamine is synthesized from primary acetamide (B32628) through a sequential, site-selective N,N-di-tert-butoxycarbonylation. nih.gov This process involves the reaction of acetamide with at least two equivalents of di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically facilitated by a base, such as 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst. rsc.org

The general pathway proceeds as follows:

Mono-Boc Formation: The nitrogen atom of acetamide acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This step can be accelerated by catalysts that activate the Boc₂O anhydride, such as Lewis acids or bases. semanticscholar.orgorganic-chemistry.org

Di-Boc Formation: The resulting N-(tert-butoxycarbonyl)acetamide is more acidic than the starting acetamide. This increased acidity facilitates the deprotonation of the remaining N-H bond, allowing for a second nucleophilic attack on another molecule of Boc₂O to yield the final N,N-di(tert-butoxycarbonyl)acetylamine. rsc.org

Alternative catalyst-free methods, utilizing water as a mediator to activate the Boc₂O via hydrogen bonding, have also been developed for the N-tert-butoxycarbonylation of amines and could be applicable here. nih.govresearchgate.net

Transformation Pathways

The principal transformations of N,N-Di(tert-butoxycarbonyl)acetylamine stem from the inherent instability of the di-Boc-protected nitrogen and the twisted nature of the amide bond.

Deprotection: The most common transformation is the removal of the Boc groups. This is typically achieved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which sequentially cleave the carbamates to release the amine. scispace.comontosight.ai The process generates a tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates. acs.org Thermolytic cleavage at high temperatures is also a viable deprotection method. nih.gov

Amide Bond Activation and Cross-Coupling: The most significant reactivity pathway involves the activation of the C(acyl)-N bond. The steric strain induced by the two Boc groups twists the amide bond, disrupting the n(N) → π*(C=O) resonance and weakening the C-N bond. nih.gov This "activated amide" can then participate in reactions that are inaccessible to standard amides, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where an acyl-palladium intermediate is formed via oxidative addition into the C-N bond. nih.gov

Rearrangement Reactions: Analogous N,N-di-Boc protected amines are known to undergo rearrangement in the presence of a strong base like lithium diisopropylamide (LDA). researchgate.net For instance, N,N-di-Boc-aminopyridines rearrange to form nicotinates. researchgate.net This suggests that N,N-Di(tert-butoxycarbonyl)acetylamine could potentially undergo base-induced rearrangements involving deprotonation of the acetyl methyl group.

Identification and Characterization of Reaction Intermediates

The mechanisms of both the formation and transformation of N,N-Di(tert-butoxycarbonyl)acetylamine involve several key intermediates.

Formation Intermediates: In base-catalyzed formations using DMAP, an initial reaction between DMAP and Boc₂O forms a highly reactive N-acylpyridinium species. This intermediate is then attacked by the amide nitrogen. In the absence of such a catalyst, the reaction proceeds via the direct nucleophilic attack of the amide on the Boc₂O anhydride, a process that can be activated by Lewis acids or even hydrogen bonding from a water solvent. semanticscholar.orgnih.gov

Deprotection Intermediates: The acid-catalyzed deprotection pathway proceeds through the initial protonation of one of the Boc group's carbonyl oxygens. This is followed by the fragmentation of the protonated carbamate (B1207046) into a stable tert-butyl cation and an N-Boc-N-acetylcarbamic acid. This carbamic acid is unstable and rapidly loses carbon dioxide to yield N-(tert-butoxycarbonyl)acetamide, which can then undergo a second deprotection sequence. Kinetic studies support the formation of a reversibly formed ion-molecule pair during this fragmentation. acs.org

Cross-Coupling and Rearrangement Intermediates: For transformations involving C-N bond cleavage, the primary "intermediate" is the high-energy, twisted ground state of the molecule itself. In palladium-catalyzed cross-couplings, the reaction proceeds through the formation of a transient acylpalladium intermediate following the oxidative addition of the catalyst into the activated C(acyl)-N bond. nih.gov Base-induced rearrangements would proceed through a carbanion intermediate, formed by the deprotonation of the most acidic proton by a strong, non-nucleophilic base.

Kinetic Studies of Relevant Reaction Steps

Kinetic studies have provided significant insight into the reactivity of N-Boc protected compounds, particularly in deprotection reactions.

Kinetics of Formation: While specific kinetic data for the di-tert-butoxycarbonylation of acetamide is not extensively documented, the rate is known to be highly dependent on the nucleophilicity and acidity of the substrate. Reactions involving less nucleophilic amines (like aniline) are sluggish, whereas substrates with more acidic N-H bonds react much faster, especially with base catalysis. rsc.orgsemanticscholar.org

Kinetics of Deprotection: The kinetics of acid-catalyzed N-Boc cleavage have been studied in detail. The deprotection of N-Boc amines in the presence of acids like HCl, sulfuric acid, and methanesulfonic acid was found to exhibit a second-order dependence on the acid concentration. acs.org This observation is rationalized by a mechanism where one molecule of acid protonates the carbamate, and a second acid molecule facilitates the separation of the resulting ion-molecule pair.

Table 1: Kinetic Data for Acid-Catalyzed N-Boc Deprotection

| Acid | Kinetic Dependence on [Acid] | Proposed Role of Acid |

|---|---|---|

| HCl | Second-Order | General acid catalysis of ion-pair separation |

| H₂SO₄ | Second-Order | General acid catalysis of ion-pair separation |

| CH₃SO₃H | Second-Order | General acid catalysis of ion-pair separation |

| Trifluoroacetic Acid (TFA) | Inverse dependence on [TFA anion] | Reversible ion-pair formation with specific acid catalysis |

Data sourced from kinetic studies on model N-Boc amines. acs.org

Thermolytic deprotection rates are also substrate-dependent. For example, N-Boc aniline (B41778) requires temperatures of 240 °C for efficient deprotection, whereas N-Boc imidazole (B134444) deprotects efficiently at 150 °C. nih.gov

Influence of Steric and Electronic Effects on Reactivity

The unique reactivity of N,N-Di(tert-butoxycarbonyl)acetylamine is a direct consequence of the interplay between powerful steric and electronic effects.

Steric Effects: The primary driver of the compound's enhanced reactivity is steric hindrance. The two large tert-butyl groups cannot occupy the same plane without significant van der Waals repulsion. This forces the nitrogen atom to adopt a pyramidal geometry and, crucially, twists the C(acyl)-N bond, breaking the planarity required for effective amide resonance. nih.gov This steric-induced twisting raises the ground state energy of the molecule, thereby lowering the activation energy for reactions involving C-N bond cleavage. nih.gov This effect is so pronounced that it allows for the selective synthesis of sterically hindered amides and directs reaction pathways away from those that would be sterically congested. chimia.chrsc.orgrsc.org

Electronic Effects: The steric effects are amplified by electronic destabilization.

Inductive Effect: The two electron-withdrawing tert-butoxycarbonyl groups decrease the electron density on the nitrogen atom.

Resonance Disruption: The sterically-enforced twisting of the amide bond severely diminishes the overlap between the nitrogen lone pair orbital and the carbonyl π-system. This loss of amidic resonance stabilization weakens the C-N bond significantly compared to a standard planar amide. nih.govmdpi.com

Acidity: The powerful electron-withdrawing nature of the first Boc group increases the acidity of the N-H proton in the N-(tert-butoxycarbonyl)acetamide intermediate, facilitating its deprotonation and the subsequent addition of the second Boc group. rsc.org

Together, these effects create a "high-energy" or "activated" amide, priming it for transformations such as cross-coupling that are not feasible with typical, stable amides. nih.govnih.gov

Table 2: Summary of Steric and Electronic Effects

| Effect | Cause | Consequence on Reactivity |

|---|---|---|

| Steric Hindrance | Repulsion between two bulky tert-butyl groups | - Twisting of the amide bond

|

| Electronic Withdrawal | Inductive effect of two Boc groups | - Decreased electron density on nitrogen

|

| Resonance Disruption | Sterically-enforced non-planarity | - Weakened C(acyl)-N bond

|

Spectroscopic and Computational Studies of N,n Di Tert Butoxycarbonyl Acetylamine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of chemical compounds. For a molecule like N,N-Di(tert-butoxycarbonyl)acetylamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For N,N-Di(tert-butoxycarbonyl)acetylamine, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature two main signals:

A singlet in the region of 1.4-1.6 ppm, integrating to 18 protons. This signal corresponds to the chemically equivalent methyl protons of the two tert-butyl groups of the di-Boc moiety. In similar N,N-diBoc protected amines, these protons typically appear as a sharp singlet due to the free rotation around the C-C bonds. rsc.org

A singlet around 2.1-2.3 ppm, integrating to 3 protons. This signal would be assigned to the methyl protons of the acetyl group.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. Key expected signals include:

A signal around 28 ppm, corresponding to the methyl carbons of the tert-butyl groups.

A signal for the quaternary carbons of the tert-butyl groups, typically appearing around 80-85 ppm in related Boc-protected compounds. rsc.org

A signal for the methyl carbon of the acetyl group.

Signals for the three carbonyl carbons. The two carbonyl carbons of the Boc groups are expected to be in the range of 150-155 ppm, while the acetyl carbonyl carbon would likely appear in the range of 170-175 ppm. The specific chemical environment of each carbonyl group influences its exact chemical shift.

Spectra are typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of N,N-Di(tert-butoxycarbonyl)acetylamine would be dominated by the stretching vibrations of its three carbonyl (C=O) groups. Due to electronic and steric effects, these absorptions would likely appear as a strong, broad band or multiple distinct bands in the region of 1700-1800 cm⁻¹. In compounds containing multiple carbonyls, the exact frequencies can help distinguish between them. One would also expect to see C-H stretching vibrations from the methyl groups around 2980 cm⁻¹ and various C-O and C-N stretching bands in the fingerprint region (below 1500 cm⁻¹). rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺.

Fragmentation Analysis: Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule would fragment in a predictable manner. A key characteristic of tert-butoxycarbonyl (Boc) protected compounds is the facile loss of groups derived from the tert-butyl moiety. Common fragmentation pathways include:

Loss of isobutylene (B52900) (C₄H₈, 56 Da).

Loss of a tert-butyl group (C₄H₉, 57 Da).

Loss of carbon dioxide (CO₂, 44 Da).

Loss of the entire Boc group (101 Da).

Loss of the acetyl group (CH₃CO, 43 Da).

The fragmentation pattern for N-Boc protected amines often involves a McLafferty rearrangement. libretexts.orgmiamioh.edu The analysis of these fragmentation pathways allows for the confirmation of the different structural components of the molecule.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the geometric and electronic properties of molecules.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

DFT calculations can be used to predict the most stable three-dimensional structure of N,N-Di(tert-butoxycarbonyl)acetylamine. By employing methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), researchers can compute the optimized bond lengths, bond angles, and dihedral angles. dergipark.org.trimist.ma

These calculations would reveal the spatial arrangement of the bulky di-Boc groups relative to the acetyl group. It is expected that steric hindrance between the two large tert-butoxycarbonyl groups would force the nitrogen atom into a planar or near-planar geometry and influence the rotational barriers around the C-N bonds. The results from these calculations can be used to simulate theoretical vibrational spectra, which can then be compared with experimental IR and Raman data to aid in the assignment of vibrational modes. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. chalcogen.ro

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of the molecule most likely to donate electrons in a chemical reaction, acting as a nucleophile. For N,N-Di(tert-butoxycarbonyl)acetylamine, the HOMO is expected to have significant electron density on the lone pairs of the oxygen atoms of the carbonyl groups.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most likely to accept electrons, acting as an electrophile. The LUMO is anticipated to be localized primarily around the antibonding π* orbitals of the carbonyl groups.

The HOMO-LUMO energy gap (Egap) is a crucial parameter derived from these calculations. A small energy gap generally suggests high chemical reactivity and polarizability, while a large gap indicates high kinetic stability. nih.gov For N,N-Di(tert-butoxycarbonyl)acetylamine, the FMO analysis would provide valuable predictions about its stability and potential reaction sites. dergipark.org.trnih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a detailed understanding of the electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to a natural Lewis structure. wikipedia.org This analysis is particularly valuable for quantifying intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density, all of which contribute to molecular stability. taylorandfrancis.commaterialsciencejournal.org The core of NBO analysis involves examining the interactions between filled "donor" orbitals (Lewis-type) and empty "acceptor" orbitals (non-Lewis type). The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory and provides a measure of the strength of the interaction. taylorandfrancis.com

In the context of (Di-tert-butoxycarbonyl)acetylamine, an NBO analysis would elucidate the key electronic interactions that govern its structure and stability. A primary focus would be the delocalization of electron density from the nitrogen lone pair (a donor NBO) into the antibonding orbitals (acceptor NBOs) of the adjacent carbonyl groups (C=O). This n → π* interaction is characteristic of amides and contributes significantly to the planar character of the amide bond and the delocalization of charge. researchgate.net

Below is an illustrative table of the types of donor-acceptor interactions and their corresponding stabilization energies that would be expected from an NBO analysis of this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N) | π(C=O) of Boc group 1 | High | n → π (Resonance) |

| LP (N) | π(C=O) of Boc group 2 | High | n → π (Resonance) |

| LP (N) | π(C=O) of Acetyl group | Moderate | n → π (Resonance) |

| σ(C-H) of t-Butyl | σ(C-N) | Low | σ → σ (Hyperconjugation) |

| σ(C-C) of t-Butyl | σ(C-N) | Low | σ → σ (Hyperconjugation) |

| LP (O) of Carbonyl | σ(N-C) | Moderate | n → σ (Hyperconjugation) |

Note: The values in this table are hypothetical and serve to illustrate the expected outcomes of an NBO analysis. The actual stabilization energies would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewilliams.edu The MEP surface is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wolfram.com These potential values are then color-coded: regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. wolfram.com Regions with intermediate potential are often colored green. wolfram.com

For this compound, an MEP map would provide significant insights into its chemical behavior. It is anticipated that the most negative electrostatic potential would be localized around the oxygen atoms of the three carbonyl groups. These regions represent the most electron-rich parts of the molecule and are therefore the primary sites for interaction with electrophiles, such as protons or metal cations.

Conversely, regions of positive electrostatic potential would be expected around the hydrogen atoms of the methyl and tert-butyl groups. The central nitrogen atom, due to the strong electron-withdrawing nature of the three attached carbonyl groups, would likely exhibit a significantly reduced negative potential or even a slightly positive character, making it less nucleophilic than a typical amine nitrogen. The carbonyl carbon atoms would also show positive potential, marking them as sites for potential nucleophilic attack.

The MEP map would thus provide a clear, visual guide to the molecule's reactivity, highlighting the electron-rich carbonyl oxygens as the most probable sites for electrophilic interaction and the carbonyl carbons as potential sites for nucleophilic addition or substitution, depending on the reaction conditions. mdpi.comresearchgate.net

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is expected to be complex due to the presence of several rotatable single bonds and significant steric hindrance. The central nitrogen atom is bonded to three sterically demanding groups: two tert-butoxycarbonyl (Boc) groups and one acetyl group. The bulky tert-butyl groups, in particular, will impose significant restrictions on the rotational freedom around the N-C(O) bonds.

The planarity of the N-C(O) amide-like linkages will be a key feature, arising from the delocalization of the nitrogen lone pair into the carbonyl π-systems. However, the simultaneous attachment of three such groups to a single nitrogen atom will likely lead to significant steric repulsion. This repulsion may cause the C(O)-N-C(O) planes to twist relative to one another to relieve steric strain, potentially leading to a non-planar arrangement around the nitrogen atom. This would be a deviation from the typical planar geometry of a simple amide.

A detailed conformational analysis would involve systematically rotating the key dihedral angles—specifically the C-N-C(O)-O and C-N-C(O)-C angles—and calculating the potential energy of each resulting conformer. This process would identify the low-energy, stable conformations and the energy barriers for interconversion between them. It is plausible that the most stable conformer would adopt a geometry that maximizes the separation of the bulky tert-butyl groups. mdpi.com

An illustrative table of potential conformers and their relative energies is provided below.

| Conformer | Dihedral Angles (τ1, τ2, τ3) | Relative Energy (kcal/mol) | Key Features |

| A | (e.g., 0°, 120°, 240°) | 0.0 (Global Minimum) | Maximized separation of bulky groups |

| B | (e.g., 0°, 180°, 180°) | +3.5 | Significant steric clash between Boc groups |

| C | (e.g., 60°, 180°, 300°) | +5.2 | Steric interaction between acetyl and Boc group |

| D | (Transition State) | +10.8 | Eclipsed conformation, high steric strain |

Note: The conformers and energy values in this table are hypothetical and for illustrative purposes. Determining the actual conformational preferences would require detailed computational modeling.

Applications in Advanced Organic Synthesis

Role in the Synthesis of Biologically Active Molecules

The introduction of protecting groups is a cornerstone of modern synthetic chemistry, enabling the selective transformation of complex molecules. The di-tert-butoxycarbonyl (di-Boc) group, in general, offers a bulkier and potentially more acid-labile alternative to the standard Boc group, which can be advantageous in specific synthetic sequences.

At present, there is a lack of specific, publicly documented examples detailing the use of (Di-tert-butoxycarbonyl)acetylamine as a direct intermediate in the large-scale manufacturing of a particular Active Pharmaceutical Ingredient (API). While di-Boc protected amines are utilized in medicinal chemistry for the synthesis of complex nitrogen-containing scaffolds, the direct application of this compound in a commercial API synthesis has not been identified in the surveyed literature. The compound is commercially available, suggesting its potential use in research and development or as a specialized building block. bldpharm.com

The total synthesis of natural products often requires the strategic use of protecting groups to navigate complex molecular architectures. While di-Boc protected amino acids have been employed in the synthesis of non-natural amino acids, there are no prominent examples in the available literature that specifically feature this compound as a key building block in the total synthesis of a named natural product. Its potential utility would lie in scenarios where a highly protected acetamide (B32628) moiety is required, which can be unmasked under specific acidic conditions.

Application in Material Science (e.g., Polymer Chemistry)

In material science, the properties of polymers can be finely tuned by modifying their monomeric units. The use of protected functional groups is a common strategy to control polymerization processes or to introduce specific functionalities in a post-polymerization modification step. There is, however, a notable absence of specific studies detailing the application of this compound in polymer chemistry or the development of new materials. While related di-Boc protected molecules have been explored for the synthesis of functional polymers, the direct incorporation or use of this compound for such purposes is not described in the available scientific reports.

Development of New Synthetic Reagents and Methodologies

The development of novel reagents and synthetic methods is a continuous endeavor in organic chemistry. The unique structure of this compound, featuring a di-protected nitrogen atom adjacent to a carbonyl group, could theoretically be exploited for the development of new chemical transformations. For instance, it could serve as a precursor to N-acylimines or other reactive intermediates under specific conditions. However, at the time of this writing, there are no specific reports in the scientific literature that describe the development of a new class of synthetic reagents or a novel synthetic methodology based on this compound.

Future Research Directions and Perspectives

Innovations in Environmentally Benign Synthetic Approaches

The pursuit of "green chemistry" has become a central theme in modern organic synthesis. For compounds like (Di-tert-butoxycarbonyl)acetylamine, this translates to developing methods that minimize waste, reduce the use of hazardous reagents, and operate under milder, more energy-efficient conditions.

A significant area of innovation lies in the use of environmentally friendly solvents and reaction media. Research has demonstrated the feasibility of conducting N-tert-butoxycarbonylation reactions—the fundamental step in forming the Boc-protected amine moiety—in water or under solvent-free conditions. researchgate.netbzchemicals.com These approaches not only reduce the reliance on volatile organic compounds but can also simplify product isolation and purification. researchgate.net For instance, performing the reaction in a water-acetone mixture has been shown to be effective and prevents the formation of common side products like isocyanates and ureas. bzchemicals.com

Furthermore, the development of catalyst-free methods for N-Boc protection represents a significant step towards more sustainable synthesis. researchgate.netbzchemicals.com By eliminating the need for often toxic and difficult-to-remove catalysts, these processes become inherently cleaner and more atom-economical.

Future research will likely focus on expanding the scope of these green methodologies to a wider range of substrates and on optimizing reaction conditions to achieve even higher yields and selectivities. The exploration of alternative, renewable starting materials and energy sources, such as microwave or photochemical activation, will also be crucial in advancing the environmental benignity of these synthetic routes.

Exploration of Novel Catalytic Systems

While catalyst-free methods are attractive, catalysis remains a powerful tool for achieving high efficiency and selectivity in chemical transformations. The future of this compound synthesis and its applications will undoubtedly be shaped by the discovery and implementation of novel catalytic systems.

Current research has already highlighted the potential of various catalysts for the N-tert-butoxycarbonylation of amines. These range from simple Lewis acids like zinc chloride and iron(III) chloride to more complex systems involving gold and copper co-catalysis. researchgate.netnih.gov The use of solid-supported catalysts, such as silica-supported sulfonic acid or yttria-zirconia, offers the advantage of easy separation and recyclability, contributing to more sustainable processes. researchgate.netsemanticscholar.org

A key trend is the move towards using abundant and non-toxic metals as catalysts. Iron, for instance, is an attractive alternative to more precious or toxic metals, and iron(III) salts have been shown to be effective catalysts for the selective deprotection of N-Boc groups. csic.es

Future investigations will likely delve into the following areas:

Nanocatalysis: The use of nanoparticles as catalysts can offer high surface area and unique reactivity, potentially leading to more efficient and selective transformations. researchgate.net

Biocatalysis: Employing enzymes to catalyze the formation or transformation of this compound could offer unparalleled selectivity and operate under very mild, environmentally friendly conditions. vapourtec.com

Photoredox Catalysis: This rapidly growing field utilizes light to drive chemical reactions, often enabling transformations that are difficult to achieve through traditional thermal methods. nih.gov

The development of catalysts that can operate under milder conditions, with higher turnover numbers, and with greater functional group tolerance will be a primary focus.

Expansion of Synthetic Utility through Novel Transformations

This compound and related N-Boc protected compounds are primarily recognized for their role as protected amine synthons. However, their synthetic utility can be significantly expanded by exploring novel chemical transformations that go beyond simple protection and deprotection.

Recent studies have begun to uncover new reactions of N-Boc amides. For example, they can be transformed into valuable β-ketoamides using 1,1-diborylalkanes as pronucleophiles. researchgate.net This type of transformation opens up new avenues for the construction of complex molecular architectures.

Future research is expected to focus on:

C-H Functionalization: Directly modifying the carbon-hydrogen bonds within the this compound molecule would provide a highly efficient way to introduce new functional groups and build molecular complexity.

Rearrangement Reactions: The rearrangement of N,N-di-tert-butoxycarbonyl protected amines has been shown to yield functionalized pyridines, indicating the potential for skeletal reorganization to create diverse heterocyclic structures. researchgate.net

Cross-Coupling Reactions: Developing new cross-coupling protocols where the N-Boc acetylamine moiety acts as a coupling partner would greatly enhance its versatility in organic synthesis. For instance, rhodium-catalyzed coupling of N-Boc protected amines with arylboroxines has been demonstrated for the synthesis of amides. organic-chemistry.org

By discovering and developing new reactions, chemists can unlock the full synthetic potential of this compound, transforming it from a simple protecting group precursor into a versatile and powerful building block.

Integration with Automation and High-Throughput Synthesis Methodologies

The increasing demand for the rapid discovery and optimization of new molecules, particularly in the pharmaceutical and materials science sectors, has driven the adoption of automation and high-throughput synthesis techniques. The integration of this compound and its related chemistry into these modern workflows is a critical area for future development.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. vapourtec.comnih.gov The development of flow-based methods for the synthesis and transformation of this compound would enable more efficient and on-demand production. For instance, continuous flow has been successfully applied to the thermal deprotection of N-Boc protected amines. nih.gov Heterogeneous catalysts are particularly well-suited for flow reactors, as they can be packed into a column, allowing the reaction mixture to flow through while the catalyst remains in place. rsc.org

Automated Synthesis Platforms: Robotic systems can perform multiple reactions in parallel, significantly accelerating the process of library synthesis and reaction optimization. nih.govnih.gov The development of robust and reliable protocols for using this compound in automated synthesizers is essential for its application in high-throughput screening campaigns. This includes ensuring the long-term stability of reagents and catalysts in solution. nih.gov

Future research in this area will focus on:

Developing standardized, "plug-and-play" modules for the synthesis and manipulation of this compound in automated systems.

Integrating online analysis and machine learning algorithms to enable real-time optimization of reaction conditions in flow reactors. vapourtec.com

Expanding the range of reactions involving this compound that are amenable to automation, including multi-step sequences. nih.gov

By embracing these modern technologies, the synthesis and application of this compound can be made more efficient, reproducible, and scalable, further solidifying its importance in contemporary chemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。